3-Amino-6-methylpicolinic acid

Vue d'ensemble

Description

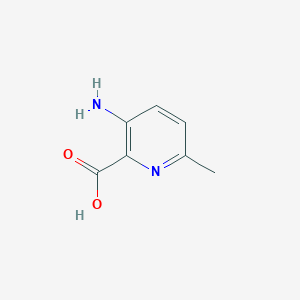

3-Amino-6-methylpicolinic acid is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 3-position and a methyl group at the 6-position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylpicolinic acid can be achieved through several methods. One common approach involves the reaction of 6-methylpicolinic acid with ammonia or an amine under specific conditions. For example, the reaction of 6-methylpicolinic acid with ammonia in the presence of a catalyst such as CuCl can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-6-methylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Development

3-Amino-6-methylpicolinic acid is recognized for its potential as a herbicide. Research has indicated that derivatives of picolinic acid can effectively control unwanted vegetation, particularly broadleaf weeds and woody plants. For instance, compounds derived from 4-amino-picolinic acids have demonstrated significant herbicidal activity against various plant species, making them valuable in agricultural settings .

Mechanism of Action

The mechanism by which these compounds exert their herbicidal effects often involves the inhibition of specific pathways crucial for plant growth. For example, some derivatives interfere with auxin transport and metabolism, leading to uncontrolled growth and eventual plant death. This selective action allows for the targeted application of herbicides without harming desirable crops .

Pharmaceutical Applications

Therapeutic Potential

this compound has also been investigated for its therapeutic properties. It is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. The compound's structure allows it to interact with neurotransmitter systems, potentially leading to the development of treatments for conditions such as anxiety and depression .

Case Studies

Several studies have explored the efficacy of this compound derivatives in preclinical models. For instance, compounds designed to target neurokinin receptors have shown promise in reducing symptoms associated with mood disorders. These findings suggest that further research could lead to novel therapeutic agents derived from this compound .

Material Science Applications

Catalysis

In materials science, this compound has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis. For example, cobalt complexes formed with this compound have been shown to exhibit significant catalytic activity in hydrogenation reactions, highlighting its potential use in sustainable chemical processes .

Solar Cell Technology

Recent advancements have also seen the use of this compound in the development of dopants for organic solar cells. The incorporation of this compound into solar cell architectures has been linked to improved charge transport properties and enhanced overall efficiency. Specifically, cobalt complexes derived from picolinic acids have been noted for their deep redox potentials, making them effective dopants in photovoltaic applications .

Summary Table of Applications

| Application Area | Description | Example Use |

|---|---|---|

| Agricultural | Herbicide development targeting unwanted vegetation | Control of broadleaf weeds |

| Pharmaceutical | Intermediate in drug synthesis for neurological disorders | Treatment for anxiety and depression |

| Material Science | Ligand in coordination chemistry for catalysis | Cobalt complexes in hydrogenation reactions |

| Solar Cell Technology | Dopant in organic solar cells enhancing charge transport | Improved efficiency in perovskite-based solar cells |

Mécanisme D'action

The mechanism of action of 3-Amino-6-methylpicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methylpicolinic acid: Similar in structure but lacks the amino group at the 3-position.

3-Aminopicolinic acid: Similar but lacks the methyl group at the 6-position.

Picolinic acid: The parent compound without the amino and methyl substitutions.

Uniqueness

3-Amino-6-methylpicolinic acid is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various applications.

Activité Biologique

3-Amino-6-methylpicolinic acid (3A6MPA) is a derivative of picolinic acid, notable for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agriculture, due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of 3A6MPA, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 152.15 g/mol. The compound features a pyridine ring with an amino group at the 3-position and a methyl group at the 6-position, which influence its reactivity and biological interactions.

Antitumor Activity

Research has indicated that 3A6MPA exhibits antitumor properties , particularly against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells. In vivo studies demonstrated significant tumor size reduction in mouse models treated with this compound, suggesting its potential as an anticancer agent .

Antioxidant Properties

3A6MPA has also been evaluated for its antioxidant activity . It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

The compound's neuroprotective effects have been explored in models of neurodegeneration. Research indicates that 3A6MPA may enhance cognitive function and protect neuronal cells from apoptosis, making it a candidate for further investigation in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

In addition to its antitumor and neuroprotective properties, 3A6MPA has demonstrated antimicrobial activity against several bacterial strains. Studies employing the agar well diffusion method revealed that it is particularly effective against Gram-positive bacteria while showing limited efficacy against Gram-negative bacteria .

The biological activity of 3A6MPA can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in tumor cells.

- Induction of Apoptosis : It activates apoptotic pathways leading to increased cell death in cancerous cells.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it mitigates oxidative stress.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, contributing to its neuroprotective effects.

Study on Antitumor Efficacy

In a significant study by Immel et al. (2012), mice bearing cervical tumors were treated with varying doses of 3A6MPA. The results showed a marked reduction in tumor size compared to control groups, highlighting its potential as an effective antitumor agent .

Neuroprotective Study

Another study assessed the effects of 3A6MPA on cognitive function in rats subjected to neurotoxic agents. The treatment group exhibited improved memory retention and reduced neuronal loss compared to untreated controls, suggesting beneficial effects on cognitive health .

Data Summary Table

Propriétés

IUPAC Name |

3-amino-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUDROLFILJFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341371 | |

| Record name | 3-Amino-6-methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-71-8 | |

| Record name | 3-Amino-6-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.